molecular formula C16H25NO B3171355 4-{[4-(tert-Butyl)benzyl]oxy}piperidine CAS No. 946681-43-2

4-{[4-(tert-Butyl)benzyl]oxy}piperidine

Cat. No.: B3171355
CAS No.: 946681-43-2
M. Wt: 247.38 g/mol
InChI Key: PXCNFNUFHIWTKW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and 4-(tert-butyl)benzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Procedure: Piperidine is reacted with 4-(tert-butyl)benzyl chloride in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions.

Chemical Reactions Analysis

4-{[4-(tert-Butyl)benzyl]oxy}piperidine undergoes various chemical reactions, including:

Scientific Research Applications

4-{[4-(tert-Butyl)benzyl]oxy}piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

    Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and benzyl ether moiety play crucial roles in its binding affinity and selectivity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .

Comparison with Similar Compounds

4-{[4-(tert-Butyl)benzyl]oxy}piperidine can be compared with similar compounds like:

  • 4-{[4-(tert-Butyl)phenyl]methoxy}piperidine
  • 4-{[4-(tert-Butyl)benzyl]amino}piperidine
  • 4-{[4-(tert-Butyl)benzyl]thio}piperidine

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The presence of the benzyl ether moiety in this compound makes it unique in terms of its stability and reactivity .

Properties

IUPAC Name

4-[(4-tert-butylphenyl)methoxy]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-16(2,3)14-6-4-13(5-7-14)12-18-15-8-10-17-11-9-15/h4-7,15,17H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCNFNUFHIWTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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